molecular formula C12H19N5O B11750542 2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11750542
M. Wt: 249.31 g/mol
InChI Key: FHVJEHBXCAEYLZ-UHFFFAOYSA-N
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Description

2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound features a unique structure with two pyrazole rings connected by an ethan-1-ol linker, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, providing regioisomeric pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings. Common reagents and conditions used in these reactions include ethanol as a solvent and catalysts like palladium on carbon. .

Scientific Research Applications

2-(3-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. For instance, in antileishmanial activity, it interacts with the enzyme Lm-PTR1, leading to inhibition of the parasite’s growth . The molecular pathways involved include disruption of essential metabolic processes within the parasite.

Properties

Molecular Formula

C12H19N5O

Molecular Weight

249.31 g/mol

IUPAC Name

2-[3-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C12H19N5O/c1-3-16-9-11(10(2)14-16)8-13-12-4-5-17(15-12)6-7-18/h4-5,9,18H,3,6-8H2,1-2H3,(H,13,15)

InChI Key

FHVJEHBXCAEYLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2)CCO

Origin of Product

United States

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